molecular formula C11H18ClNO B1329875 p-Butoxybenzylamine hydrochloride CAS No. 59528-29-9

p-Butoxybenzylamine hydrochloride

Cat. No. B1329875
CAS RN: 59528-29-9
M. Wt: 215.72 g/mol
InChI Key: XNDZJLHEYBYZDC-UHFFFAOYSA-N
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Description

The compound p-Butoxybenzylamine hydrochloride does not appear to be the direct subject of study in the provided papers. However, related compounds and methodologies that could be relevant to the analysis of p-Butoxybenzylamine hydrochloride are discussed. For instance, the synthesis of related benzylamine derivatives is described, which could provide insights into potential synthetic routes for p-Butoxybenzylamine hydrochloride .

Synthesis Analysis

The synthesis of benzylamine derivatives is a topic of interest in the field of organic chemistry. In one study, a peripheral dopamine blocking agent, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, was synthesized through a sodium methoxide catalyzed aldol condensation followed by catalytic reduction and conversion to the hydrochloride salt . Another paper describes the enantioselective synthesis of unsaturated amino acids using p-methoxybenzylamine, which involves a Sharpless asymmetric epoxidation and subsequent regio- and stereospecific ring-opening . These methods could potentially be adapted for the synthesis of p-Butoxybenzylamine hydrochloride.

Molecular Structure Analysis

The molecular structure and conformational properties of organic compounds are crucial for understanding their behavior and reactivity. One paper investigates the molecular structure and conformational changes of p-butoxybenzylidene-p'-propionyloxyaniline during phase transitions, using AM1 calculations . Although this compound is not p-Butoxybenzylamine hydrochloride, the study of conformational properties is relevant to the analysis of molecular structure in similar compounds.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of p-Butoxybenzylamine hydrochloride. However, the synthesis and reactivity of related compounds, such as the use of benzylamine derivatives in the synthesis of amino acids , and the study of structure-activity relationships in halogenated dibenzo-p-dioxins , could offer insights into the types of chemical reactions that p-Butoxybenzylamine hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Butoxybenzylamine hydrochloride are not explicitly detailed in the provided papers. Nonetheless, the measurement of carbonyls in ambient air using derivatization and detection techniques , and the synthesis and characterization of polychlorinated dibenzo-p-dioxins , suggest methodologies that could be applied to determine the physical and chemical properties of p-Butoxybenzylamine hydrochloride, such as solubility, stability, and reactivity.

Scientific Research Applications

1. Enzyme Inhibition Studies

p-Butoxybenzylamine hydrochloride has been studied for its inhibitory effects on enzymes. A significant application is its use in the inhibition of horse liver alcohol dehydrogenase, specifically when coordinated with active-site metal ions in enzyme-NADH-inhibitor complexes (Freudenreich et al., 1986).

2. Photo-Oxidation Studies

This compound has been utilized in research focusing on the photo-oxidation of benzene and toluene. It played a role in the methodology of solid phase microextraction (SPME) with on-fiber derivatization for determining carbonyls in these photo-oxidation processes (Gómez Álvarez et al., 2007).

3. Air Quality and Environmental Studies

In environmental studies, p-Butoxybenzylamine hydrochloride has been used in techniques to measure hydroxy carbonyls and other carbonyls in ambient air, contributing significantly to understanding air quality and pollutant dynamics (Spaulding et al., 1999).

4. Chemical Characterization and Synthesis

The compound is also involved in the synthesis and chemical characterization of various products. This includes its application in the synthesis of novel organic compounds, demonstrating its versatility in chemical reactions and product development (Zanobini et al., 2006).

5. Antimicrobial Research

In the field of antimicrobial research, derivatives of p-Butoxybenzylamine hydrochloride have been synthesized and evaluated for their potential antimicrobial activities, highlighting its relevance in the development of new pharmaceuticals (Maheta et al., 2012).

Safety And Hazards

The safety data sheet for p-Butoxybenzylamine hydrochloride suggests that it is intended for research and development use only . It is not intended for medicinal, household, or other uses .

properties

IUPAC Name

(4-butoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-2-3-8-13-11-6-4-10(9-12)5-7-11;/h4-7H,2-3,8-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZJLHEYBYZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208217
Record name p-Butoxybenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Butoxybenzylamine hydrochloride

CAS RN

59528-29-9
Record name Benzenemethanamine, 4-butoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59528-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Butoxybenzylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059528299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Butoxybenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 4-butoxy-, hydrochloride (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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